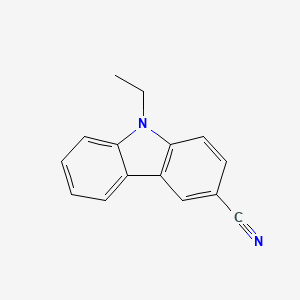

9-ethyl-9H-carbazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRDSAJESGGFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 9 Ethyl 9h Carbazole 3 Carbonitrile

Strategies for the Direct Synthesis of 9-Ethyl-9H-Carbazole-3-carbonitrile

The direct conversion of a suitable 9-ethyl-9H-carbazole precursor to its 3-carbonitrile derivative is most commonly accomplished through transition metal-catalyzed cyanation reactions. Palladium and copper complexes have proven to be the most effective catalysts for this transformation, each offering distinct advantages in terms of reaction conditions and substrate scope.

Palladium-Catalyzed Cyanation Approaches

Palladium-catalyzed cyanation represents a powerful and versatile method for the synthesis of aryl nitriles. This approach typically involves the cross-coupling of an aryl halide, in this case, 3-bromo-9-ethyl-9H-carbazole, with a cyanide source. A variety of palladium catalysts and ligands can be employed to facilitate this reaction, with the choice often depending on the specific substrate and desired reaction conditions.

A general and effective method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a combination of a palladium(II) precursor, like palladium(II) acetate (B1210297) [Pd(OAc)₂], with a suitable phosphine (B1218219) ligand. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures. Zinc cyanide [Zn(CN)₂] is a commonly used cyanide source in these reactions due to its lower toxicity and ability to avoid catalyst deactivation.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) |

| Pd(OAc)₂ / dppf | Zn(CN)₂ | DMF | 120-150 |

| Pd₂(dba)₃ / Xantphos | K₄[Fe(CN)₆] | Toluene | 100-120 |

| Pd(PPh₃)₄ | KCN | NMP | 150-180 |

This table presents typical conditions for palladium-catalyzed cyanation of aryl bromides, which are applicable to the synthesis of this compound from its 3-bromo precursor.

Copper-Mediated Cyanation Protocols

Copper-mediated cyanation, often referred to as the Rosenmund-von Braun reaction, provides a classical and cost-effective alternative to palladium-catalyzed methods. This reaction typically requires harsher conditions, involving the use of a copper(I) cyanide (CuCN) salt at high temperatures. The starting material for this reaction is also typically an aryl halide, such as 3-bromo-9-ethyl-9H-carbazole.

The reaction is generally performed in a high-boiling polar solvent like DMF, NMP, or pyridine. While stoichiometric amounts of CuCN were traditionally used, modern variations have been developed that utilize catalytic amounts of a copper source in the presence of a cyanide anion source.

| Copper Source | Cyanide Source | Solvent | Temperature (°C) |

| CuCN | - | NMP, DMF | 150-200 |

| CuI | NaCN | Toluene | 110 |

| Cu₂O | K₄[Fe(CN)₆] | Pyridine | 120-140 |

This table outlines common conditions for copper-mediated cyanation of aryl halides, a viable route to this compound.

One-Pot Alkylation-Elimination Sequences for Carbazole (B46965) Derivatives

While not a direct synthesis of this compound, one-pot sequences involving alkylation and elimination are noteworthy for creating functionalized carbazole derivatives. For instance, a one-pot method has been reported for the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile. nih.gov This process involves the N-alkylation of 9H-carbazole-3,6-dicarbonitrile with 1,2-dibromoethane, followed by an in-situ elimination to form the vinyl group. nih.gov This strategy highlights the potential for multi-step reactions in a single pot to efficiently generate complex carbazole structures. A similar strategy could conceptually be adapted for an ethyl group by using an appropriate ethylating agent.

Synthesis of Precursors and Intermediates for this compound Derivatization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursors. The primary intermediates are 9-ethyl-9H-carbazole and its subsequent halogenated derivative, which serves as the substrate for the crucial cyanation step.

N-Alkylation of Carbazole

The introduction of the ethyl group at the 9-position of the carbazole ring is a fundamental step. This N-alkylation is typically achieved by reacting carbazole with an ethylating agent in the presence of a base.

A common and effective method involves the use of ethyl bromide or diethyl sulfate (B86663) as the alkylating agent. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, with a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction in a two-phase system, which can offer advantages in terms of milder reaction conditions and easier work-up.

| Alkylating Agent | Base | Solvent | Catalyst |

| Ethyl bromide | KOH | DMF | None |

| Diethyl sulfate | NaOH | Acetone | None |

| Ethyl bromide | KOH | Toluene/Water | TBAB |

This table summarizes common conditions for the N-alkylation of carbazole to produce 9-ethyl-9H-carbazole.

Halogenation Strategies at the Carbazole Core (e.g., Bromination)

To introduce a handle for the subsequent cyanation reaction, selective halogenation of the 9-ethyl-9H-carbazole core is necessary. Bromination at the 3-position is the most common strategy. The directing effect of the ethyl group and the carbazole ring system favors substitution at the 3 and 6 positions. By controlling the stoichiometry of the brominating agent, selective mono-bromination can be achieved.

A widely used reagent for this purpose is N-bromosuccinimide (NBS) in a solvent such as DMF or chloroform. The reaction can often be performed at room temperature or with gentle heating to afford 3-bromo-9-ethyl-9H-carbazole in good yield. nih.gov Careful control of the reaction conditions is crucial to minimize the formation of di-brominated and other isomeric byproducts.

| Brominating Agent | Solvent | Temperature | Key Outcome |

| N-Bromosuccinimide (NBS) | DMF | Room Temp - Reflux | Selective mono-bromination at the 3-position. nih.gov |

| Bromine (Br₂) | Acetic Acid | 0°C - Room Temp | Can lead to a mixture of mono- and di-brominated products. |

This table details common methods for the bromination of 9-ethyl-9H-carbazole to yield the key 3-bromo intermediate.

Introduction of Aldehyde Functionalities (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde)

The conversion of the nitrile group in this compound to an aldehyde functionality is a crucial transformation that opens up a plethora of synthetic possibilities. This conversion is most commonly achieved through reduction reactions.

One of the most effective methods for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comchemistrysteps.comcommonorganicchemistry.com DIBAL-H is a powerful and bulky reducing agent that can selectively reduce nitriles to aldehydes, particularly at low temperatures to prevent further reduction to the amine. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via the formation of an imine intermediate, which is then hydrolyzed during aqueous workup to yield the desired aldehyde, 9-ethyl-9H-carbazole-3-carbaldehyde. chemistrysteps.comwikipedia.org

Another established method is the Stephen aldehyde synthesis. wikipedia.orgbyjus.comdrugfuture.com This reaction involves the treatment of the nitrile with tin(II) chloride and hydrochloric acid, which forms an iminium salt. Subsequent hydrolysis of this salt affords the aldehyde. wikipedia.orgbyjus.com This method is particularly efficient for aromatic nitriles. wikipedia.org

Furthermore, catalytic hydrogenation using Raney nickel in the presence of formic acid provides an alternative route to the aldehyde. orgsyn.orgscielo.org.zamq.edu.au This method is noted for its effectiveness with hindered nitriles and offers the advantage of using a convenient hydrogen source. orgsyn.orgscielo.org.za

A study by Yuan et al. (2010) detailed the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde, an important intermediate for luminescent compounds. nih.govresearchgate.net The synthesis involved the Vilsmeier-Haack reaction, where 9-ethyl-9H-carbazole was treated with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nih.gov This reaction introduces a formyl group onto the carbazole ring, demonstrating a different synthetic approach to obtaining the aldehyde functionality on the carbazole core.

| Method | Reagents | Key Features | Citations |

| DIBAL-H Reduction | Diisobutylaluminium hydride, followed by aqueous workup | Selective reduction at low temperatures. | chemistrysteps.comchemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com |

| Stephen Aldehyde Synthesis | Tin(II) chloride, Hydrochloric acid, Water | Efficient for aromatic nitriles. | wikipedia.orgbyjus.comdrugfuture.com |

| Catalytic Hydrogenation | Raney nickel, Formic acid | Effective for hindered nitriles. | orgsyn.orgscielo.org.zamq.edu.au |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Direct formylation of the carbazole ring. | nih.gov |

Functionalization and Derivatization Approaches for this compound Analogues

The this compound scaffold serves as a versatile platform for creating complex molecular architectures with tailored properties. Through various chemical reactions, this core can be functionalized to produce materials suitable for a range of applications, particularly in organic electronics.

Construction of Hybrid Carbazole Architectures (e.g., Bipolar Host Materials)

A key application of carbazole derivatives is in the development of bipolar host materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgaiou.edu.pk These materials possess both electron-donating and electron-accepting moieties, which facilitates balanced charge transport and leads to improved device efficiency and stability. aiou.edu.pkresearchgate.net The carbazole unit typically acts as the electron-donating (hole-transporting) component due to its ability to form stable radical cations. aiou.edu.pk

By chemically linking the 9-ethyl-9H-carbazole core to electron-accepting units, hybrid architectures with bipolar characteristics can be constructed. For instance, moieties like benzimidazole, dibenzothiophene, or triazine are often incorporated as the electron-accepting part of the molecule. rsc.orgrsc.orgcapes.gov.br The specific linkage and the nature of the acceptor group can be fine-tuned to modulate the material's properties, such as its triplet energy and charge carrier mobility, making them suitable for hosting different colored phosphorescent or thermally activated delayed fluorescence (TADF) emitters. rsc.orgacs.orgnih.gov

| Acceptor Moiety | Resulting Host Material Type | Potential Application | Citations |

| Benzimidazole | Carbazole-Benzimidazole Hybrid | Green and Blue PhOLEDs | rsc.orgacs.org |

| Dibenzothiophene | Carbazole-Dibenzothiophene Hybrid | Blue and White PhOLEDs | rsc.org |

| Triazine | Carbazole-Triazine Hybrid | Green PhOLEDs | aiou.edu.pk |

| Pyridine/δ-Carboline | Carbazole-Pyridine/Carboline Hybrid | Deep Blue TADF OLEDs | nih.gov |

Coupling Reactions for Extended Conjugated Systems (e.g., Suzuki Coupling)

To enhance the electronic properties of carbazole-based materials, extending their conjugated systems is a common strategy. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose. researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. wikipedia.org

In the context of 9-ethyl-9H-carbazole derivatives, a halogen atom (e.g., bromine or iodine) can be introduced at a specific position on the carbazole ring. This halogenated carbazole can then be coupled with various aryl or heteroaryl boronic acids to create extended π-conjugated systems. researchgate.net This approach is instrumental in synthesizing poly(N-alkyl-carbazoles) and other complex structures with tailored optical and electronic properties. nih.gov The Suzuki coupling is also tolerant of a wide range of functional groups, making it a versatile tool in the synthesis of functional materials. nih.gov

Formation of Polycyclic Systems Incorporating 9-Ethyl-9H-Carbazole Moieties

The carbazole nucleus can be incorporated into larger, more complex polycyclic aromatic systems through various annulation reactions. researchgate.net These reactions involve the formation of new rings fused onto the existing carbazole framework. Such strategies lead to the creation of novel materials with unique photophysical and electronic characteristics.

One approach involves cascade annulation reactions, where multiple bond-forming events occur in a single synthetic operation. acs.orgrsc.org For example, a palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles can produce substituted benzo[b]carbazoles. rsc.org Another method involves the annulation of a doubly 1,3-butadiyne-bridged carbazole dimer with selenium to form a selenophene-bridged carbazole dimer, which can be further oxidized to a carbazole-based selenaporphyrin. nih.gov These complex polycyclic systems often exhibit interesting properties, such as distinct aromaticity and intensified, red-shifted absorption bands. nih.gov

Introduction of Diverse Electron-Accepting and Electron-Donating Moieties

The electronic properties of the 9-ethyl-9H-carbazole core can be precisely tuned by introducing various electron-donating and electron-accepting groups. nih.govmdpi.com The carbazole unit itself is electron-rich and serves as a good electron donor. emu.edu.tr Its donating strength can be further enhanced by attaching other electron-donating groups.

Conversely, attaching electron-withdrawing groups to the carbazole scaffold creates donor-acceptor (D-A) type molecules. rsc.orgacs.orgacs.org This strategy is fundamental in designing bipolar host materials for OLEDs, as discussed earlier, and also for creating materials with interesting charge-transfer properties. nih.govmdpi.com The choice of the donor and acceptor moieties and their relative positions on the carbazole ring significantly influences the resulting material's HOMO/LUMO energy levels, emission characteristics, and charge transport properties. researchgate.net For example, linking the carbazole donor to acceptors like sulfone or benzophenone (B1666685) can lead to materials with high glass transition temperatures and potential as TADF emitters. mdpi.com

| Functional Group | Effect on Carbazole Core | Example Application | Citations |

| Pyridinyl | Electron-Accepting | Bipolar Host Materials for OLEDs | nih.gov |

| Phenylsulfone | Electron-Accepting | TADF Emitters | mdpi.com |

| Benzophenone | Electron-Accepting | TADF Emitters | mdpi.com |

| Anthraquinone | Electron-Accepting | Donor-Acceptor Conjugated Polymers | acs.orgacs.org |

| Nitrobenzene | Electron-Accepting | Donor-Acceptor Conjugated Polymers | acs.orgacs.org |

| Diphenylamino | Electron-Donating | Bipolar Derivatives for OLEDs | mdpi.com |

Theoretical and Computational Investigations on 9 Ethyl 9h Carbazole 3 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic and molecular structures of carbazole (B46965) derivatives. These computational methods provide valuable insights into the fundamental properties of these compounds, guiding the design of new materials with tailored characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that influences the molecule's stability and electronic transitions.

For carbazole-based materials, suitable HOMO and LUMO energy levels are essential for their application in organic electronics. researchgate.net In derivatives of 9-ethyl-9H-carbazole, the HOMO is typically localized on the electron-donating carbazole ring, while the LUMO is centered on the electron-accepting substituent. For instance, in 9-ethyl-9H-carbazole-3-carbaldehyde, the electron-withdrawing aldehyde group influences the electronic distribution. nih.govresearchgate.net

The energy gap of carbazole derivatives can be modulated by introducing different functional groups. For example, a study on 1-substituted β-carboline derivatives, which share structural similarities with carbazole systems, demonstrated that the energy gap could be tuned by varying the substituent. dergipark.org.tr The anthracen-9-yl substituted structure was found to have the lowest energy gap, indicating higher reactivity. dergipark.org.tr

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps for Selected Carbazole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-ethyl-β-carboline | - | - | 4.379 |

| Anthracen-9-yl substituted β-carboline | Lowest | - | Lowest |

| 6-methoxynaphthalene-2-yl substituted β-carboline | Highest | - | Highest |

Analysis of Electron Density Distribution and Intramolecular Charge Transfer Characteristics

The distribution of electron density within a molecule provides insight into its reactivity and intermolecular interactions. In carbazole derivatives, the presence of both electron-donating (the carbazole nitrogen) and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) upon photoexcitation.

In 9-ethyl-9H-carbazole-3-carbaldehyde, the electron-withdrawing nature of the aldehyde group induces a charge transfer from the carbazole nitrogen atom to the substituted benzene (B151609) ring. nih.govresearchgate.net This ICT character is a key feature of many donor-acceptor molecules and is crucial for their application in optoelectronics.

Theoretical calculations, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps, are employed to visualize and quantify this charge distribution. MEP diagrams, for instance, can identify the electrophilic and nucleophilic sites within a molecule, predicting how it will interact with other molecules. dergipark.org.tr

Studies on related systems, like N-(4-cyanophenyl)carbazole, have shown that ultrafast ICT occurs from a locally excited (LE) state. nih.gov The efficiency of this ICT process is influenced by the solvent polarity and the relative orientation of the donor and acceptor moieties. nih.gov In some carbazole-perylenebisimide dyads, efficient spin-orbit charge transfer intersystem crossing (SOCT-ISC) has been observed, a process that is also dependent on the molecular structure. rsc.org

Molecular Geometry and Conformation Studies

The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, significantly impacts its physical and chemical properties. X-ray diffraction studies, complemented by DFT calculations, provide detailed information about bond lengths, bond angles, and dihedral angles.

In many carbazole derivatives, the carbazole ring system is essentially planar. nih.govnsf.gov For example, in (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, the carbazole ring system shows only a minor deviation from planarity. nih.gov Similarly, in 9-ethyl-9H-carbazole-3-carbaldehyde, the molecule approximates a planar conformation, with the exception of the ethyl group. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption and fluorescence spectra. These predictions are invaluable for interpreting experimental data and for designing molecules with specific optical properties.

For carbazole derivatives, TD-DFT calculations can accurately predict the absorption maxima observed in experimental spectra. nih.gov Theoretical studies on 3-benzothiazole-9-ethyl carbazole have shown that there is an orbital overlap for the LUMO between neighboring molecules in the crystal, which is a key factor influencing its electronic properties. nih.gov

The photophysical properties of these compounds are often solvent-dependent. For instance, the fluorescence of carbazole-perylenebisimide dyads is strongly quenched in solution, and the degree of quenching is related to the distance between the donor and acceptor moieties. rsc.org Computational models can help to understand these solvent effects and predict how the spectroscopic properties will change in different environments.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in determining the bulk properties of the material.

In the crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, the packing is stabilized by intermolecular C—H⋯π interactions, which create a three-dimensional supramolecular network. nih.gov In tert-butyl 3,6-diiodocarbazole-9-carboxylate, the crystal structure reveals both π-π interactions and halogen-halogen interactions, which hold the supramolecular pillars together. nsf.gov

Weak intermolecular interactions, such as C-H···O hydrogen bonds, can also contribute to the stability of the crystal structure, as seen in 9-ethyl-9H-carbazole-3-carbaldehyde. nih.gov The study of these interactions is essential for understanding the solid-state properties of these materials and for designing crystals with desired characteristics.

Photophysical Properties and Spectroscopic Characterization of 9 Ethyl 9h Carbazole 3 Carbonitrile Derivatives

Absorption and Emission Spectral Analysis

The interaction of 9-ethyl-9H-carbazole-3-carbonitrile derivatives with light is fundamental to their function in optoelectronic applications. This section details the analysis of their absorption and emission properties.

The UV-Visible absorption spectra of carbazole-based compounds, including this compound derivatives, typically exhibit characteristic absorption bands. These bands are attributed to π→π* and n→π* electronic transitions within the aromatic carbazole (B46965) core and associated functional groups. researchgate.net For instance, a study of various carbazole-based compounds in tetrahydrofuran (B95107) (THF) revealed a characteristic absorption peak around 300 nm, which is assigned to π→π* transitions of the aromatic C=C bonds. An adjacent peak between 325-345 nm is attributed to n→π* electronic transitions due to the lone pair of electrons on the nitrogen atom. researchgate.net

In a specific example, the maximum absorption of a carbazole-based compound containing a cyano group (CCN) was observed at 362 nm in THF. researchgate.net The presence of both electron-donating carbazole and electron-accepting nitrile groups can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This is often reflected in broad absorption bands. researchgate.net For example, some carbazole derivatives exhibit a broad absorption band in the visible region (above 400 nm) which is described in terms of ICT from the carbazole donor to an acceptor moiety. researchgate.net

The solvent environment can also influence the absorption characteristics, although for some carbazole derivatives, the π→π* electronic transition absorptions remain unchanged with respect to the polarity and type of the solvent. emu.edu.tr

Table 1: UV-Visible Absorption Data for Selected Carbazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 380 | Not Specified | nih.gov |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 378 | Not Specified | nih.gov |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 396 | Not Specified | nih.gov |

| Carbazole-based dye (CCC) | THF | 340 | Not Specified | researchgate.net |

| Carbazole-based dye (TCC) | THF | 356 | Not Specified | researchgate.net |

| Carbazole-based dye (TCN) | THF | 342 | Not Specified | researchgate.net |

Derivatives of this compound often exhibit strong fluorescence, a property crucial for their use as emitters in organic light-emitting diodes (OLEDs). The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment.

The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, is a key parameter. For instance, a novel carbazole-based luminogen, 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT), was reported to have a high quantum yield of up to 70% in the solution state and 75% in the crystalline state. mdpi.com This high efficiency is attributed to a twisted molecular configuration that minimizes strong π–π interactions in the aggregated state. mdpi.com

Carbazole-based dendrimers have also been synthesized and shown to have high fluorescence quantum yields, with values ranging from 0.72 to 0.89 in dichloromethane. nih.gov In the solid state, these dendrimers also maintain high quantum yields, ranging from 0.40 to 0.85. nih.gov

The emission spectra of these compounds can be influenced by the solvent. For example, carbazole derivatives with a donor-π-acceptor (D-π-A) structure often exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shifts) in more polar solvents. This is characteristic of a charge transfer from the donor to the acceptor moiety. researchgate.net

Table 2: Fluorescence Quantum Yields for Selected Carbazole Derivatives

| Compound | State/Solvent | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) | Solution | 70% | mdpi.com |

| 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) | Crystalline | 75% | mdpi.com |

| Carbazole-based dendrimer 1 | Dichloromethane | 0.89 | nih.gov |

| Carbazole-based dendrimer 2 | Dichloromethane | 0.72 | nih.gov |

| Carbazole-based dendrimer 3 | Dichloromethane | 0.85 | nih.gov |

| Carbazole-based dendrimer 4 | Dichloromethane | 0.81 | nih.gov |

| Carbazole-based dendrimer 5 | Dichloromethane | 0.78 | nih.gov |

| OCI (carbazole- and benzo[d]oxazole-based material) | Not Specified | 34.5% | rsc.org |

The presence of both electron-donating (carbazole) and electron-accepting (carbonitrile) moieties within the same molecule gives rise to intramolecular charge transfer (ICT) characteristics. nih.gov Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the carbazole unit, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the carbonitrile group and the associated π-system.

This ICT process is crucial for tuning the optical and electronic properties of these materials, including their absorption and emission wavelengths, as well as their quantum yields. researchgate.net The efficiency of ICT can be influenced by the specific linkage and relative orientation of the donor and acceptor units.

In some carbazole derivatives, the excited state has a twisted internal charge transfer (TICT) character. nih.govresearchgate.net This occurs when the donor and acceptor moieties twist relative to each other in the excited state, leading to a large Stokes shift (the difference between the absorption and emission maxima). nih.govresearchgate.net The presence of electron-withdrawing groups can induce a further red shift in the UV/vis spectra. nih.govresearchgate.net

The stabilization of the charge transfer state in polar solvents is a key indicator of ICT. rsc.org This solvent-dependent stabilization is further explored in solvatochromic studies.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool for investigating the nature of excited states. For molecules with significant ICT character, such as many this compound derivatives, the emission spectrum is particularly sensitive to the solvent environment. researchgate.net

In a typical solvatochromic study, the absorption and emission spectra are recorded in a series of solvents with varying polarities. A red shift in the emission maximum with increasing solvent polarity is a hallmark of an excited state with a larger dipole moment than the ground state, which is characteristic of an ICT state. researchgate.netresearchgate.net This is because more polar solvents can better stabilize the more polar excited state.

The Lippert-Mataga plot is often used to quantify the solvatochromic effect and to estimate the change in dipole moment upon excitation. researchgate.net This plot correlates the Stokes shift with the solvent orientation polarizability. A linear relationship in the Lippert-Mataga plot provides strong evidence for the ICT nature of the emitting state. researchgate.net

Studies have shown that for some carbazole-based D-π-A molecules, a gradual increase in the Stokes shift is observed with increasing solvent polarity, confirming the positive solvatochromism and the ICT character of the fluorescence. researchgate.net The self-assembly behavior of carbazole-based dendrimers has also been shown to be influenced by solvent properties, with different morphologies observed in solvents of different polarities. rsc.org

Triplet Energy Level Characterization for Optoelectronic Applications

The triplet excited state (T₁) plays a critical role in the performance of organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF) and phosphorescence. researchgate.netnih.gov Characterization of the triplet energy level (E_T) is therefore essential for designing efficient optoelectronic materials.

For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy is required to effectively confine the triplet excitons on the guest phosphorescent emitter. nih.gov The direct connection of a donor group, like carbazole, to an acceptor core can result in a high triplet energy. For example, a carbazole derivative directly linked to a triazine core (CTRZ) was found to have a triplet energy of 2.97 eV. nih.govresearchgate.net In contrast, the introduction of a phenyl bridge between the donor and acceptor can lead to a significant decrease in the triplet energy. nih.govresearchgate.net

In TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is crucial to facilitate efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. nih.gov This allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. nih.gov The dominant charge transfer characteristics in the S₁ and T₁ states of some carbazole-based TADF molecules produce a small ΔE_ST, which in turn leads to an efficient RISC process and high fluorescence efficiency. rsc.org

The nature of the triplet excited state, whether it is more of a local excited (LE) or charge-transfer (CT) character, also influences the efficiency of the RISC process. acs.org Regulating the nature of the triplet excited states through molecular design is an effective strategy for developing high-efficiency TADF-based OLEDs. acs.org

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, FTIR, Mass Spectrometry)

The precise structure of this compound and its derivatives is unequivocally confirmed through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. ub.edu For example, the characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons on the carbazole ring can be readily identified. ub.edu ¹³C NMR provides information on the carbon framework of the molecule. ub.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a this compound derivative would be expected to show a strong, characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. mdpi.com Other characteristic peaks would include those for aromatic C-H stretching, C=C stretching in the aromatic rings, and C-N stretching. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which further confirms its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. ub.edu The NIST WebBook provides mass spectral data for related compounds such as 9-ethyl-9H-carbazole and its amino and nitro derivatives, which can serve as a reference. nist.govnist.govmassbank.eu

These techniques, when used in concert, provide a comprehensive and unambiguous structural characterization of this compound and its derivatives, which is essential for understanding their structure-property relationships.

Electrochemical Behavior and Charge Transport Characteristics

Cyclic Voltammetry and Redox Potential Analysis

No specific cyclic voltammetry (CV) data or determined redox potentials for 9-ethyl-9H-carbazole-3-carbonitrile were found in the reviewed literature. Typically, CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a compound, which are crucial for assessing its potential for charge injection and transport in electronic devices. For related carbazole-benzonitrile derivatives, these properties are extensively studied to evaluate their suitability as host materials in OLEDs. rsc.org For instance, studies on other carbazole (B46965) derivatives show that substitution patterns significantly influence the redox potentials. researchgate.netnankai.edu.cn However, such analysis for this compound is not available.

Evaluation of Hole-Transporting Capabilities

The carbazole unit is widely recognized for its excellent hole-transporting properties. researchgate.netnih.gov The synthesis of numerous carbazole derivatives is often aimed at creating materials for the hole-transport layer (HTL) in OLEDs. The precursor, 9-ethyl-9H-carbazole-3-carbaldehyde, has been noted as an intermediate in the synthesis of hole-transporting materials. researchgate.netnih.gov This suggests that the 9-ethyl-carbazole core of the target compound is conducive to hole transport. However, direct experimental measurements of hole mobility for this compound have not been reported.

Assessment of Electron-Transporting Properties

The inclusion of the electron-withdrawing nitrile group at the 3-position of the carbazole ring is expected to impart electron-transporting characteristics to the molecule. The nitrile group lowers the LUMO energy level, facilitating electron injection and transport. This strategy is employed in designing electron-transporting or bipolar host materials. rsc.orgmdpi.com A related compound, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, highlights the use of cyano groups to modify the electronic properties of the carbazole core. mdpi.com Nevertheless, specific data, such as electron mobility values from time-of-flight (TOF) or space-charge limited current (SCLC) measurements, are absent for this compound.

Characterization of Bipolar Transport Nature in Hybrid Systems

A molecule that can efficiently transport both holes and electrons is termed a bipolar transport material. Such materials are highly desirable for use as hosts in the emissive layer of OLEDs to create a balanced charge distribution and improve device efficiency. The combination of the hole-transporting carbazole and the electron-transporting nitrile functionality in this compound strongly suggests potential bipolar character. rsc.org Studies on other carbazole-benzonitrile derivatives confirm that this donor-acceptor approach is effective for creating bipolar hosts. rsc.org However, without the fabrication and testing of this specific compound in an OLED device or a hybrid system, its bipolar nature remains a theoretical postulation rather than an experimentally confirmed characteristic.

Applications of 9 Ethyl 9h Carbazole 3 Carbonitrile in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is a well-established building block for materials used in OLEDs due to its high thermal and photochemical stability, and its wide bandgap. The introduction of the ethyl and cyano groups in 9-Ethyl-9H-carbazole-3-carbonitrile allows for fine-tuning of its electronic properties, making it suitable for various roles within the OLED structure.

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, host materials play a crucial role in facilitating efficient energy transfer to the phosphorescent guest emitters. This compound and its derivatives are investigated as host materials due to their high triplet energy levels, which are essential for confining the triplet excitons on the guest molecules and preventing energy back-transfer. The nitrile group, being electron-accepting, and the carbazole, being electron-donating, create a bipolar nature in the molecule, which can lead to more balanced charge transport, a key factor for high-efficiency OLEDs. researchgate.net

Derivatives of this compound have been designed and synthesized to serve as host materials in blue PhOLEDs. For instance, compounds like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile have demonstrated high triplet energy levels (2.76-3.02 eV), which are suitable for blue phosphorescent emitters. researchgate.net The strategic incorporation of the cyano group onto the carbazole framework is a key area of research to develop high-triplet-energy bipolar hosts for OLED applications. researchgate.net

| Compound Family | Key Features | Application | Reference |

| Cyanophenyl-carbazole-carbonitriles | Electron-donating carbazole and electron-accepting nitrile groups. | Bipolar host material for PhOLEDs. | researchgate.net |

| CzCzCN derivatives | High triplet energy levels (2.76-3.02 eV). | Host materials for blue PhOLEDs. | researchgate.net |

Emitter and Co-Host Applications

While primarily explored as a host material, the luminescent properties of carbazole derivatives also make them candidates for emitter layers in OLEDs. Derivatives of carbazole and imidazole (B134444) have been synthesized and shown to be suitable for forming functional layers in OLEDs, exhibiting deep-blue emissions. mdpi.com In some device architectures, this compound derivatives can act as a co-host, working in conjunction with another host material to optimize charge transport and emission characteristics. For example, a phosphorescent OLED was successfully fabricated using a specific material as a dopant along with a mixed host system that included a derivative of this compound. researchgate.net

Performance Metrics and Efficiency Roll-Off Studies

A critical challenge in OLED technology is the phenomenon of efficiency roll-off, where the device's efficiency decreases at high brightness levels. Research into this compound-based materials often includes detailed studies of their impact on device performance and efficiency roll-off. Devices hosted by derivatives of this compound have shown promising results. For instance, a blue PhOLED hosted by o-CzCzCN, a derivative, maintained high efficiencies even at a brightness of 10,000 cd m⁻², indicating a slow efficiency roll-off. researchgate.net The management of triplet excitons is crucial in mitigating efficiency roll-off, and the molecular design of carbazole-based hosts plays a significant role in this. aps.orgresearchgate.net Studies have shown that using ter-carbazole hosts can lead to a reduction in efficiency roll-off at high luminance due to lower triplet-triplet annihilation and triplet-polaron quenching rates. researchgate.net

| Device Metric | Value | Condition | Reference |

| Peak External Quantum Efficiency (EQE) | 17.4% | Blue PhOLED with graded doping. | researchgate.net |

| EQE at 1000 cd/m² | 20% | White OLED with reduced roll-off. | osti.gov |

| Current Efficiency | 15.1 cd·A⁻¹ | Green PhOLED with hCP host. | pku.edu.cn |

| Luminance | > 4000 cd/m² | Green PhOLED with RB71 host. | nih.gov |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The favorable electronic properties of this compound and its derivatives also make them attractive for applications in solar energy conversion technologies like OPVs and DSSCs.

Sensitizer (B1316253) Components in Photovoltaic Devices

In DSSCs, sensitizer dyes are responsible for absorbing light and injecting electrons into a semiconductor material. Carbazole-based dyes are widely used as sensitizers due to their strong electron-donating nature, which facilitates efficient charge transfer. researchgate.net Derivatives of this compound can be engineered to have broad absorption spectra and suitable energy levels for efficient electron injection. researchgate.netasianpubs.org The molecular structure of these dyes, including the presence of the carbazole donor, a π-spacer, and an acceptor group, is critical to their performance. rsc.org The non-planar structure of some carbazole-based sensitizers can effectively reduce dye aggregation, which is beneficial for device performance. researchgate.netasianpubs.org

Hole-Transport Materials (HTMs) in Solar Cells

In perovskite solar cells, a type of OPV, the hole-transport material is a key component that extracts and transports the positive charge carriers (holes) generated in the perovskite layer. Carbazole derivatives are extensively explored as HTMs due to their excellent hole-transporting properties and good chemical stability. researchgate.net The ability to modify the carbazole structure allows for the tuning of the highest occupied molecular orbital (HOMO) energy level to match that of the perovskite, ensuring efficient hole extraction. nih.govnih.gov Cost-effective carbazole-based HTMs have been designed and synthesized, leading to perovskite solar cells with improved stability and performance. researchgate.netosti.gov For example, tetraphenylethylene-centered HTMs with 2,7-substituted carbazole derivatives have achieved high power conversion efficiencies, even surpassing the performance of the commonly used spiro-OMeTAD. nih.gov

| Solar Cell Type | Application | Key Finding | Reference |

| Perovskite Solar Cells | Hole-Transport Material | Carbazole-based HTMs with 2,7-carbazole substituents showed high hole mobility and achieved a power conversion efficiency of up to 16.74%. | nih.gov |

| Dye-Sensitized Solar Cells | Organic Dye Sensitizer | Carbazole-containing dyes demonstrated higher power conversion efficiency compared to phenothiazine-based dyes in one study. | nih.gov |

| Dye-Sensitized Solar Cells | Organic Dye Sensitizer | Carbazole-based dyes with different acceptors showed excellent DSSC performance. | researchgate.netasianpubs.org |

Polymeric Materials and Conjugated Polymers

The unique properties of the carbazole core, such as its highly reversible redox behavior and tunable π-system, make it an attractive scaffold for designing functional polymeric materials. mdpi.com Polymers based on carbazole have garnered significant attention for their applications as luminophores, organic electronics, and photovoltaic materials. mdpi.com

Monomers for Polycarbazole and N-Substituted Polycarbazole Derivatives

This compound serves as a key monomer for creating N-substituted polycarbazole derivatives. The ethyl group at the N-position enhances the solubility of the resulting polymers, a crucial factor for their processability. Meanwhile, the electron-withdrawing nature of the nitrile (cyano) group at the 3-position significantly modifies the electronic properties of the polymer backbone. This substitution is a well-established strategy to fine-tune the material's characteristics for specific applications.

One of the most well-known N-substituted carbazole polymers is poly(N-vinylcarbazole) (PVK), which is valued for its thermal stability and doping behavior. acs.org However, to improve upon its properties, such as its oxidation potential, new carbazole-based monomers have been developed. For instance, research into 9-vinyl-9H-carbazole-3,6-dicarbonitrile has demonstrated that the introduction of cyano groups can increase the oxidation potential of the resulting polymer, making it suitable for demanding applications like high-voltage lithium-ion batteries. mdpi.com This highlights the principle that monomers like this compound are instrumental in developing the next generation of polycarbazoles with tailored functionalities.

| Feature of Monomer | Influence on Polymer Properties | Source |

| N-ethyl group | Enhances solubility and processability. | mdpi.com |

| 3-cyano group | Modifies electronic properties (e.g., oxidation potential) due to its electron-withdrawing nature. | mdpi.com |

| Carbazole core | Provides thermal stability, redox activity, and a conjugated π-system. | mdpi.comacs.org |

Conductive and Photoconductive Polymer Development

Polycarbazoles are a significant class of conductive polymers. The first photoconductive polymer discovered was poly(N-vinylcarbazole) (PVK), establishing the importance of this material family in electronics. mdpi.com The synthesis of conductive polymers can be achieved through either chemical or electrochemical polymerization of carbazole monomers.

The incorporation of this compound into a polymer structure is expected to yield materials with distinct conductive and photoconductive properties. The nitrile group's ability to withdraw electrons from the conjugated carbazole system can lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). This modification is critical for designing materials with specific charge-transport characteristics required for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Studies on related N-aryl substituted carbazole derivatives have shown that the number and type of substituent arms significantly influence the physical properties and performance in devices like perovskite solar cells. acs.org

Applications in Energy Storage and Redox Mediators

Carbazole-based materials are promising for energy storage applications and as redox mediators. mdpi.com Their stable and reversible redox process is key to this functionality. Specifically, carbazole derivatives with electron-withdrawing cyano groups have been identified as highly effective redox shuttles. These molecules can protect lithium-ion batteries from damage caused by overcharging by providing an internal discharge route at a specific "switch-on" potential.

Research has proposed that introducing two -CN groups to the carbazole core can effectively shift the operating potential window. mdpi.com For example, 3,6-dicyanocarbazole has been investigated as a redox shuttle with a very high switch-on potential. mdpi.com Following this principle, polymers derived from this compound are valuable candidates for creating protective layers or redox mediators in high-voltage battery systems. Furthermore, these cyanated polymers can be carbonized to produce nitrogen-rich carbon materials, which are themselves useful for catalytic and energy storage purposes. mdpi.com

Fluorescent Probes and Chemosensors

The inherent fluorescence of the carbazole scaffold makes it an excellent platform for designing fluorescent probes and chemosensors. The strategy involves attaching a receptor unit to the carbazole fluorophore; the binding of a specific analyte to the receptor then triggers a change in the fluorescence signal (e.g., enhancement or quenching).

While direct use of this compound as a sensor is not extensively documented, its close derivatives are central to this field. For example, a highly selective "turn-on" fluorescent chemosensor for detecting cyanide ions was developed from a precursor, 9-ethyl-9H-carbazole-3-carbaldehyde. nih.gov In another study, a novel 9-benzyl-9H-carbazole derivative was synthesized and successfully used to recognize cerium (Ce³⁺) ions with high sensitivity and a low detection limit. du.ac.ir These examples demonstrate that the 9-ethyl-9H-carbazole unit is a robust and versatile building block for creating sophisticated sensing molecules. The specific substitutions on the carbazole ring are crucial for tuning the sensor's selectivity and sensitivity towards the target analyte.

| Sensor Derivative Core | Target Analyte | Sensing Mechanism | Limit of Detection | Source |

| 9-Benzyl-9H-carbazole | Ce³⁺ | Fluorescence enhancement | 7.269 × 10⁻⁶ M | du.ac.ir |

| 9-Ethyl-9H-carbazole | Cyanide (CN⁻) | "Turn-on" fluorescence | Not specified | nih.gov |

Functional Coatings

Polymers derived from carbazole monomers can be used to create functional coatings with specific electronic or protective properties. Poly(N-vinylcarbazole) is notably used as a photoresist, a light-sensitive material used in photolithography to form patterned coatings on surfaces. mdpi.com

Building on this, polymers incorporating this compound are being explored for advanced coating applications. As mentioned, the introduction of cyano groups raises the oxidation potential of the polymer. This property is being leveraged to develop protective coatings for the cathode materials in high-voltage lithium-ion batteries, preventing degradation and extending battery life. mdpi.com The excellent film-forming properties and thermal stability of polycarbazoles make them well-suited for these demanding applications.

Laser Active Media

Carbazole derivatives are investigated for their potential in optical technologies due to their photoluminescent and nonlinear optical properties. du.ac.ir These properties are essential for materials used in optical devices and potentially as laser active media or dyes. Research on a 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, a related derivative, showed significant nonlinear optical properties when excited with a continuous wave blue diode laser, suggesting its candidacy for use in optoelectronic devices. du.ac.irdu.ac.ir

Furthermore, push-pull carbazole-based dyes, which feature electron-donating and electron-accepting groups, have been shown to be effective for multiphoton lithography using visible laser light. acs.org The ability to chemically functionalize the carbazole core at the nitrogen atom and the aromatic rings allows for the creation of architectures with wide energy band gaps and efficient charge transfer, which are desirable for laser-based applications. acs.org While this compound itself is not yet established as a commercial laser dye, its chemical structure aligns with the design principles for creating materials with strong nonlinear optical responses suitable for laser technology.

Structure Property Relationships and Design Principles for 9 Ethyl 9h Carbazole 3 Carbonitrile Derivatives

Influence of N9-Substitution on Electronic and Optoelectronic Properties

The substituent at the N9 position of the carbazole (B46965) ring plays a pivotal role in dictating the electronic and optoelectronic behavior of the molecule. While the ethyl group in the parent compound, 9-ethyl-9H-carbazole-3-carbonitrile, provides good solubility and film-forming properties, further modifications at this site can significantly alter the material's characteristics.

Introducing different alkyl or aryl groups at the N9 position can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching electron-donating groups can raise the HOMO level, facilitating hole injection in OLEDs. Conversely, electron-withdrawing groups can lower the LUMO level, enhancing electron injection. Studies on N-phenyl-carbazole derivatives have shown that the substitution pattern on the N-phenyl ring can modify the dihedral angle between the phenyl ring and the carbazole moiety, thereby affecting electron delocalization and the energy of the electronic excited states. conicet.gov.ar However, some research suggests that the spectroscopic features of N-phenyl-carbazoles appear to be largely independent of the substitution at the N-position, indicating that the core carbazole photophysics dominate. conicet.gov.ar

Furthermore, the nature of the N9-substituent can impact the thermal stability and morphological properties of the material, which are crucial for the longevity and efficiency of electronic devices. researchgate.net For example, bulky substituents can prevent intermolecular interactions and aggregation, which often lead to quenching of luminescence. nih.gov

Impact of the C3-Carbonitrile Group on Molecular Polarity and Charge Transfer

The carbonitrile (-CN) group at the C3 position of the carbazole ring is a strong electron-withdrawing group, which profoundly influences the molecule's electronic structure, polarity, and charge transfer characteristics. This strategic placement induces a significant intramolecular charge transfer (ICT) from the electron-rich carbazole nitrogen to the electron-deficient carbonitrile group upon photoexcitation. researchgate.net

This ICT character is evidenced by the solvatochromic effect observed in the emission spectra of these compounds, where the emission wavelength shifts with the polarity of the solvent. researchgate.net The presence of the carbonitrile group leads to a notable difference in the N-C bond lengths within the carbazole core, reflecting the charge transfer from the nitrogen atom to the benzene (B151609) ring bearing the nitrile. researchgate.net This induced polarity is a key factor in their application as emitters in OLEDs, as it can lead to efficient charge separation and recombination.

The strength of this ICT can be further modulated by introducing additional donor or acceptor moieties to the carbazole framework, allowing for precise control over the emission color and efficiency. For instance, creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures with a carbonitrile-functionalized carbazole can lead to materials with tailored electronic properties. nih.gov

Positional Isomerism and its Effect on Photophysical and Electrochemical Characteristics

The specific position of the carbonitrile group on the carbazole ring, known as positional isomerism, has a dramatic effect on the photophysical and electrochemical properties of the resulting molecule. While this article focuses on the 3-carbonitrile derivative, it is important to understand that other isomers, such as the 2-carbonitrile, exhibit distinct characteristics.

For example, the linkage position of functional groups can alter the electronic communication between different parts of the molecule, leading to variations in HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. rsc.orgkobe-u.ac.jp Studies on other aromatic systems have demonstrated that positional isomerism can lead to different molecular packing in the solid state, which in turn affects intermolecular interactions and bulk material properties. rsc.org

In the context of carbazole-carbonitrile derivatives, moving the carbonitrile group to a different position would alter the dipole moment and the nature of the ICT state. For instance, a study on carbazole-2-carbonitrile as an acceptor in donor-acceptor type molecules resulted in deep-blue emitters with narrowed charge-transfer emissions. nih.govresearchgate.net This highlights the critical role of positional isomerism in designing materials with specific emission colors and efficiencies.

Rational Design Strategies for Tuning Triplet Energy Levels and Charge Balance

For applications in phosphorescent OLEDs (PhOLEDs), the triplet energy level (ET) of the host material is a critical parameter. To ensure efficient energy transfer from the host to the phosphorescent dopant, the host's ET must be higher than that of the dopant. Carbazole derivatives are known for their high triplet energies, making them excellent candidates for host materials. nih.gov

Rational design strategies for tuning the triplet energy levels of this compound derivatives involve several approaches:

Introduction of Bulky Groups: Attaching bulky substituents, such as tert-butyl or spirobifluorene, can increase the steric hindrance and reduce intermolecular interactions. rsc.org This minimizes the red-shift in the phosphorescence spectra that is often observed in the solid state due to aggregation, thereby maintaining a high triplet energy. rsc.org

Modification of Conjugation Length: Carefully controlling the π-conjugation within the molecule can influence the triplet energy. Extending the conjugation generally lowers the triplet energy, while breaking the conjugation can increase it.

Donor-Acceptor Architecture: The design of donor-acceptor molecules, where the HOMO and LUMO are localized on different moieties, is a powerful strategy. nih.gov By carefully selecting the donor and acceptor units and their linkage, it is possible to achieve a small energy gap between the first singlet (S1) and triplet (T1) excited states (ΔEST), which is beneficial for thermally activated delayed fluorescence (TADF). nih.gov

Para-Linkage Strategy: A para-linkage strategy in designing symmetrical carbazole/benzonitrile-based hosts has been shown to yield high triplet energies and bipolar charge transport characteristics. researchgate.net

Achieving charge balance, where the rates of electron and hole injection and transport are comparable, is also crucial for high-efficiency OLEDs. The bipolar nature of carbazole-carbonitrile derivatives, possessing both hole-transporting carbazole and electron-withdrawing carbonitrile moieties, is advantageous. The charge transport properties can be further fine-tuned by incorporating additional electron- or hole-transporting units into the molecular structure. researchgate.net

Correlation Between Molecular Structure and Device Performance

The ultimate measure of the success of a molecular design strategy is the performance of the resulting optoelectronic device. For this compound derivatives, a strong correlation exists between their molecular structure and the efficiency, color purity, and operational stability of OLEDs.

| Structural Feature | Impact on Device Performance | Supporting Evidence |

| N9-Substituent | Influences HOMO/LUMO levels, affecting charge injection barriers and overall device voltage. Bulky groups can improve film morphology and reduce aggregation-caused quenching, leading to higher efficiency and stability. | Studies on N-phenyl-carbazoles show that substitution can tune electronic properties. conicet.gov.ar Bulky groups are known to enhance performance in OLEDs. nih.gov |

| C3-Carbonitrile Group | Induces intramolecular charge transfer, leading to efficient emission. The electron-withdrawing nature helps in balancing charge transport. | The electron-pulling property of the aldehyde group (similar to carbonitrile) induces charge transfer. researchgate.net The D-A structure is a key design for efficient emitters. nih.gov |

| Positional Isomerism | Determines the emission color and quantum efficiency. Different isomers exhibit distinct photophysical properties. | Carbazole-2-carbonitrile derivatives have been shown to be efficient deep-blue emitters. nih.govresearchgate.net |

| Triplet Energy | High triplet energy is crucial for efficient blue phosphorescent OLEDs, preventing energy back-transfer from the dopant to the host. | Carbazole derivatives are known for their high triplet energies. nih.gov Rational design can tune these levels for optimal device performance. rsc.org |

| Charge Balance | Bipolar charge transport characteristics are essential for high recombination efficiency and reduced efficiency roll-off at high brightness. | Symmetrical carbazole/benzonitrile designs have demonstrated good bipolar transport. researchgate.net |

For instance, devices employing host materials with high triplet energies and balanced charge transport have demonstrated high external quantum efficiencies (EQEs) and long operational lifetimes. rsc.org The color purity of the emission is directly linked to the specific electronic transitions within the molecule, which are governed by the substitution pattern. Non-doped OLEDs based on carbazole derivatives have shown impressive performance, highlighting the potential of these materials as efficient emitters. nih.gov

Future Perspectives and Emerging Research Directions for 9 Ethyl 9h Carbazole 3 Carbonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 9-ethyl-9H-carbazole-3-carbonitrile and its derivatives is no exception. Current research is actively pursuing more environmentally friendly and efficient synthetic pathways. A promising future direction lies in the development of catalytic, atom-economical, and step-economical methods. researchgate.net

Recent advancements in the synthesis of functionalized carbazoles have highlighted the potential of C-H/C-H oxidative functionalization and cyclization of arylamines. acs.orgacs.orgkuleuven.be These methods offer a more direct and cleaner route to the carbazole (B46965) core, minimizing the use of pre-functionalized starting materials and reducing waste. acs.org Future research will likely focus on adapting these methodologies for the specific synthesis of this compound, potentially utilizing heterogeneous catalysts like palladium on carbon (Pd/C) with molecular oxygen as a green oxidant. acs.org The use of bio-based solvents, such as glycerol, in conjunction with recoverable and reusable catalysts like scandium(III) triflate (Sc(OTf)₃), also represents a significant step towards sustainable production. rsc.org

Furthermore, one-pot, multi-component reactions, such as the Gewald reaction, are being explored for the synthesis of thiophene-annulated carbazole-carbonitriles. researchgate.net This approach, characterized by mild reaction conditions and high yields, could be adapted to create novel derivatives of this compound with enhanced properties, while adhering to green chemistry principles. researchgate.net

Exploration of Advanced Optoelectronic Device Architectures

The application of this compound and its derivatives as host materials in organic light-emitting diodes (OLEDs) is a well-established field. However, future research is geared towards their incorporation into more advanced and efficient device architectures. A key area of exploration is in thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgnih.govbohrium.com The carbazole-benzonitrile framework is a promising donor-acceptor structure for achieving the small singlet-triplet energy splitting required for efficient TADF. bohrium.com Future work will focus on fine-tuning the molecular structure of this compound derivatives to optimize the balance between charge transport and photoluminescent properties, leading to highly efficient and stable blue TADF emitters. nih.govbohrium.com

Another promising avenue is the development of phosphorescent OLEDs (PhOLEDs) with enhanced performance. researchgate.netrsc.orgnih.govpku.edu.cn Carbazole-based hosts are known for their high triplet energy, which is crucial for efficient energy transfer to phosphorescent dopants. researchgate.netpku.edu.cn By strategically modifying the this compound scaffold, for instance, by creating starburst-type trimers or ring-extended structures, researchers aim to improve the charge-carrier mobility and prevent efficiency roll-off at high brightness. researchgate.netrsc.org

The table below summarizes the performance of some OLEDs using carbazole-based host materials, indicating the potential for future improvements through the development of advanced architectures incorporating this compound derivatives.

| Host Material | Dopant | Device Architecture | Max. External Quantum Efficiency (EQE) | Ref. |

| SB-1 (Starburst-type carbazole trimer) | Blue phosphorescent dopant | Solution-processed PhOLED | - | researchgate.net |

| TCPZ (Triazine/phenylcarbazole) | RGB triplet emitters | PhOLED | - | researchgate.net |

| hCP (9-[6-(9H-carbazol-9-yl)hexyl]-9H-carbazole) | Ir(ppy)₃ (green phosphorescent) | PhOLED | 15.1 cd/A | pku.edu.cn |

| tMCzPN (tetramethyl-carbazole derivative) | - | TADF-OLED | 26.0% | frontiersin.org |

| m-CzSCN | FIrpic (blue phosphorescent) | PhOLED | 23.3% | researchgate.net |

Computational-Driven Materials Design for Targeted Applications

The synergy between experimental synthesis and theoretical calculations is becoming increasingly vital in materials science. Computational methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the electronic and photophysical properties of novel materials before their synthesis. researchgate.netresearchgate.netdergipark.org.trnih.gov This approach allows for a more rational and targeted design of this compound derivatives with specific functionalities.

Future research will heavily rely on computational screening to identify promising candidates for various applications. For instance, by calculating parameters such as frontier molecular orbital (FMO) energy levels, charge transfer characteristics, and excited state energies, scientists can pre-select molecules with optimal properties for use as host materials in OLEDs, sensitizers in dye-sensitized solar cells, or as components in other electronic devices. researchgate.netresearchgate.net

A study on novel 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers demonstrated the use of DFT to understand the relationship between molecular structure and thermal and photophysical stability, guiding the selection of the most promising isomer for bipolar host materials in PhOLEDs. researchgate.net Similarly, computational studies can predict the reactivity of different sites on the this compound molecule, facilitating the design of new synthetic routes and the prediction of the properties of the resulting derivatives. dergipark.org.tr This in-silico approach significantly accelerates the materials discovery process, reducing the time and resources required for experimental work.

Integration into Multi-Functional Hybrid Materials

The future of materials science lies in the development of materials that can perform multiple functions simultaneously. This compound, with its versatile electronic properties, is an excellent candidate for integration into multi-functional hybrid materials. nih.govuran.ua

An emerging trend is the development of single-emitter white OLEDs, where a single molecule or a hybrid system can emit light across the entire visible spectrum. By carefully designing derivatives of this compound, it may be possible to create materials that exhibit both blue and yellow/orange emission, either through intramolecular charge transfer or the formation of exciplexes.

Furthermore, the combination of the emissive properties of this compound derivatives with the unique characteristics of other materials, such as quantum dots or plasmonic nanoparticles, can lead to novel hybrid materials with enhanced performance. For example, carbazole derivatives have been used as a host matrix for CdSeS/ZnS quantum dots in OLEDs. uran.ua Another exciting direction is the development of luminescent sensors. The fluorescence of carbazole derivatives can be sensitive to the presence of specific analytes, such as oxygen or metal ions. nih.gov By integrating this compound into a polymer matrix or onto a solid support, highly sensitive and selective optical sensors can be fabricated. nih.gov

Potential in Emerging Fields Beyond Current Applications

While the primary focus of research on this compound has been on its optoelectronic applications, its unique chemical structure and properties open up possibilities in a range of other emerging fields.

One of the most promising areas is medicinal chemistry. Carbazole derivatives have been shown to possess a wide range of biological activities, including anticancer, neuroprotective, and antioxidant properties. nih.govnih.govechemcom.com For instance, a derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has demonstrated antitumor activity in human melanoma cells by reactivating the p53 pathway. nih.gov Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. The nitrile group can be a key functional handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.

Another emerging application is in the field of photodynamic therapy (PDT). Some carbazole derivatives have been investigated as photosensitizers, which can generate reactive oxygen species upon light irradiation to kill cancer cells. nih.gov The strong absorption and emission properties of the this compound core could be harnessed for the design of novel PDT agents with improved efficacy and reduced side effects. The development of theranostic agents, which combine therapeutic and diagnostic functionalities in a single molecule, is another exciting prospect. The inherent fluorescence of this compound could be utilized for imaging and tracking the delivery of a therapeutic payload attached to the same molecule.

Q & A

Q. What are the established synthetic routes for preparing 9-ethyl-9H-carbazole-3-carbonitrile derivatives?

The synthesis of carbazole derivatives typically involves alkylation and functionalization steps. For example, this compound derivatives can be synthesized via nucleophilic substitution or coupling reactions. A method reported for a related compound involves reacting bromomethyl-substituted intermediates with sodium azide in acetone/water (4:1) at 60°C for 5 hours, followed by extraction with chloroform and purification via recrystallization . Optimizing reaction conditions (e.g., solvent ratios, temperature, and stoichiometry) is critical for achieving high yields (>80%) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify alkylation and nitrile group positions.

- X-ray crystallography to resolve molecular geometry, as demonstrated for structurally similar carbazole derivatives (e.g., bond angles and packing motifs) .

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and purity.

- FT-IR spectroscopy to identify functional groups (e.g., C≡N stretching at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length or substituent position) influence the photophysical properties of this compound?

Substituents significantly impact electronic properties. For example:

- Alkyl chain length (e.g., ethyl vs. hexyl) affects aggregation in solid-state applications. Shorter chains (ethyl) may reduce steric hindrance, enabling tighter π-π stacking and redshifted emission, while longer chains improve solubility .

- Electron-withdrawing groups (e.g., -CN at position 3) enhance charge transport in organic electronics by lowering the LUMO level . Computational modeling (DFT) can predict these effects by analyzing frontier molecular orbitals .

Q. How can researchers resolve contradictory data in emission spectra of carbazole derivatives?

Discrepancies may arise from solvent polarity, aggregation, or impurities. Methodological steps include:

- Solvent screening to assess polarity-dependent shifts (e.g., THF vs. DMSO).

- Solid-state vs. solution studies to differentiate intrinsic molecular vs. intermolecular effects.

- Controlled recrystallization to eliminate impurities, as demonstrated in purification protocols for azide-functionalized carbazoles .

- Temperature-dependent photoluminescence to identify thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE) .

Q. What strategies are recommended for incorporating this compound into optoelectronic devices?

- Host-guest systems : Blend with emissive dopants (e.g., iridium complexes) in OLEDs, leveraging carbazole’s high triplet energy for exciton confinement.

- Layer-by-layer deposition : Optimize thin-film morphology via spin-coating or vacuum sublimation to minimize defects.

- Device simulation : Use software (e.g., SCAPS-1D) to model charge transport and predict efficiency metrics .

Methodological Considerations

Q. How should researchers design experiments to link carbazole derivatives to theoretical frameworks?

Align synthesis and characterization with hypotheses grounded in:

- Molecular orbital theory to predict electronic transitions.

- Crystal engineering principles to design materials with desired packing (e.g., J-aggregates for narrow emission) .

- Structure-activity relationships (SAR) for biological studies, though direct evidence for this compound’s bioactivity is limited in current literature .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

While commercial scaling is excluded, academic-scale challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.